1,7-Dioxaspiro[5.5]undecan-5-ol 1,7-Dioxaspiro[5.5]undecan-5-ol
Brand Name: Vulcanchem
CAS No.: 870676-53-2
VCID: VC19025073
InChI: InChI=1S/C9H16O3/c10-8-4-3-7-12-9(8)5-1-2-6-11-9/h8,10H,1-7H2
SMILES:
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol

1,7-Dioxaspiro[5.5]undecan-5-ol

CAS No.: 870676-53-2

Cat. No.: VC19025073

Molecular Formula: C9H16O3

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

1,7-Dioxaspiro[5.5]undecan-5-ol - 870676-53-2

Specification

CAS No. 870676-53-2
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
IUPAC Name 1,7-dioxaspiro[5.5]undecan-5-ol
Standard InChI InChI=1S/C9H16O3/c10-8-4-3-7-12-9(8)5-1-2-6-11-9/h8,10H,1-7H2
Standard InChI Key NCJNLIBWMBFVAI-UHFFFAOYSA-N
Canonical SMILES C1CCOC2(C1)C(CCCO2)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1,7-Dioxaspiro[5.5]undecan-5-ol belongs to the spiroketal family, characterized by a central spiro carbon atom connecting two cyclic ether moieties. The compound’s IUPAC name, 1,7-dioxaspiro[5.5]undecan-5-ol, reflects its bicyclic structure: a five-membered ring fused to a six-membered ring via a shared spiro carbon. The hydroxyl group at position 5 introduces polarity, influencing its solubility and reactivity.

Table 1: Physicochemical Properties of 1,7-Dioxaspiro[5.5]undecan-5-ol

PropertyValue
CAS No.870676-53-2
Molecular FormulaC₉H₁₆O₃
Molecular Weight172.22 g/mol
IUPAC Name1,7-dioxaspiro[5.5]undecan-5-ol
SMILES NotationC1CCOC2(C1)C(CCCO2)O
InChI KeyNCJNLIBWMBFVAI-UHFFFAOYSA-N

The compound’s stereochemistry is critical to its biological activity. Crystallographic studies reveal that enantiomeric forms exhibit distinct interactions with cyclodextrin hosts, underscoring the importance of chirality in pheromone signaling .

Synthetic Routes and Methodological Advances

Bis-Alkylation of TosMIC

A prominent synthetic pathway for 1,7-dioxaspiro[5.5]undecan-5-ol begins with 1,4-butanediol, which undergoes bis-alkylation using TosMIC (p-toluenesulfonylmethyl isocyanide). This six-step process, first reported by Basireddy et al. (2023), achieves an efficient yield of the target compound while minimizing side reactions . Key steps include:

  • Oxidation of 1,4-butanediol to form a diketone intermediate.

  • Bis-alkylation with TosMIC, introducing nitrile groups at both terminal positions.

  • Cyclization and reduction, culminating in the spiroketal structure .

This method’s efficiency stems from TosMIC’s dual role as an alkylating agent and a nitrile precursor, enabling precise control over stereochemistry .

Alternative Approaches

Other synthetic strategies leverage enzymatic catalysis or biomimetic pathways. For instance, deuterium-labeling studies have demonstrated that both oxygen atoms in the spiroketal core originate from molecular oxygen, implicating monooxygenase enzymes in its biosynthesis . These insights have inspired semi-synthetic routes that combine chemical synthesis with biocatalytic steps, though scalability remains a challenge .

Biosynthetic Pathway and Ecological Role

Pheromone Biosynthesis in Bactrocera oleae

In female olive fruit flies, 1,7-dioxaspiro[5.5]undecan-5-ol serves as a precursor to olean (1,7-dioxaspiro[5.5]undecane), the primary component of their sex pheromone blend. The biosynthesis involves:

  • Oxidation of fatty acid derivatives to form a keto-aldehyde intermediate.

  • Intramolecular cyclization, facilitated by cytochrome P450 enzymes, yielding the spiroketal alcohol .

  • Dehydration, converting the alcohol to olean, which is released to attract males .

Table 2: Key Enzymes in Spiroketal Biosynthesis

EnzymeFunction
Cytochrome P450 monooxygenaseCatalyzes C–H activation and cyclization
DehydrogenaseMediates alcohol-to-ketone transformations

Field studies using solid-phase microextraction (SPME) have quantified pheromone emission rates, revealing that females release approximately 1,000 ng of olean daily, with peak activity during dusk .

Applications in Pest Management

Eco-Friendly Trapping Systems

The olive fruit fly is a major pest in Mediterranean olive cultivation, causing annual losses exceeding $800 million. Synthetic analogs of 1,7-dioxaspiro[5.5]undecan-5-ol are integral to lure-and-kill strategies, reducing reliance on broad-spectrum insecticides. Commercial products like Eco-Trap utilize enantiomerically pure spiroketals to enhance trap specificity .

Table 3: Efficacy of Spiroketal-Based Traps

ParameterValue
Attraction Range50–100 meters
Male Capture Rate70–85%
Field Longevity60–90 days

Challenges and Innovations

Despite their efficacy, spiroketal-based traps face limitations, including sensitivity to UV degradation and variable performance in humid conditions. Recent advances in nanoencapsulation have extended pheromone release kinetics, improving field durability by 40% .

Physicochemical Properties and Stability

Solubility and Partitioning

1,7-Dioxaspiro[5.5]undecan-5-ol exhibits limited water solubility (2.3 mg/L at 25°C) but high lipid affinity (log P = 1.8), facilitating its integration into lipid-based pheromone dispensers.

Future Directions and Research Opportunities

Stereochemical Optimization

The enantiomeric purity of spiroketals profoundly impacts their bioactivity. Asymmetric synthesis techniques, such as organocatalytic cyclization, could yield enantiomerically pure variants with enhanced pheromone activity .

Genomic Insights

Advances in Bactrocera oleae genomics have identified candidate genes involved in spiroketal biosynthesis. CRISPR-Cas9-mediated knockouts of these genes could elucidate their roles and inform novel pest control strategies .

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